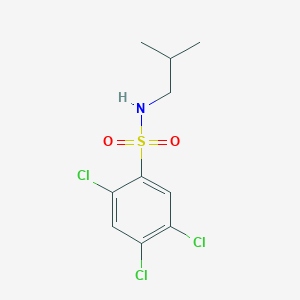

![molecular formula C18H12Cl2FN3OS B2604153 2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide CAS No. 391866-30-1](/img/structure/B2604153.png)

2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

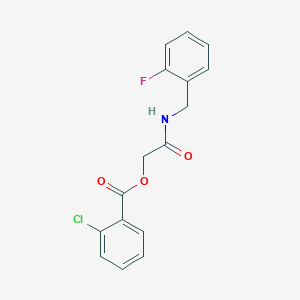

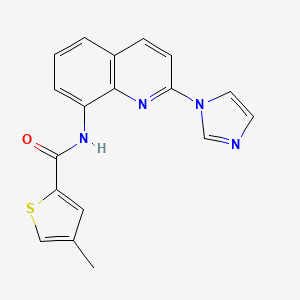

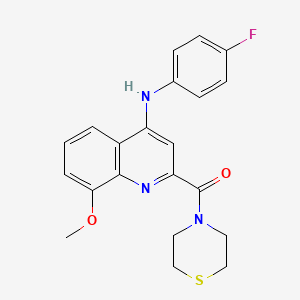

The compound “2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide” is a chemical compound with a complex structure . The molecular formula is CHClNOS and its average mass is 494.972 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a solution of 2-chloronicotinoyl isocyanate was reacted with 2-chloroaniline in dichloromethane, and the mixture was stirred at room temperature overnight. After the reaction was completed, the solvent was evaporated to give a crude product, which was then recrystallized from ethanol as colorless block crystals .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . The crystal structure of a similar compound, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, has been reported in the literature .Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated the potential of fluoro-substituted benzamide compounds in cancer therapy. For instance, novel fluoro substituted benzo[b]pyran compounds have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting the therapeutic potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Fluorescent Chemosensor for Metal Ion Detection

Fluorobenzamide derivatives have been explored as fluorescent chemosensors for metal ions. A study synthesized and investigated a pyrazoline derivative as a fluorescent chemosensor for the detection of Fe3+ ions, demonstrating its application in metal ion detection and emphasizing the role of fluorine atoms in enhancing chemosensor sensitivity (Khan, 2020).

Antimicrobial Properties

Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs. These compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Desai et al., 2013).

Anti-inflammatory and Analgesic Agents

Synthetic efforts have also led to the creation of quinazolinone derivatives with potential anti-inflammatory and analgesic properties. Some of these compounds have been screened for their anti-inflammatory and analgesic activity, highlighting the potential of fluorinated heterocyclic compounds in therapeutic applications (Farag et al., 2012).

Building Blocks in Medicinal Chemistry

The synthesis of fluorinated heterocyclic compounds, including pyrazolones and pyrimidines, has been explored using fluoroacrylic building blocks. These compounds serve as valuable intermediates in medicinal chemistry, enabling the development of diverse therapeutic agents (Shi et al., 1996).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It has been suggested that similar compounds may bind with high affinity to their targets , potentially leading to changes in the function of these targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways.

Result of Action

Similar compounds have been found to have various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN3OS/c19-10-4-6-11(7-5-10)24-17(12-8-26-9-15(12)23-24)22-18(25)16-13(20)2-1-3-14(16)21/h1-7H,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIHNVYFDWPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)

![1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole](/img/structure/B2604085.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2604093.png)